Unveiling 3,4-seco-Olean-12-en-4-ol-3,28-dioic Acid: A Technical Guide to its Natural Origin and Isolation
Unveiling 3,4-seco-Olean-12-en-4-ol-3,28-dioic Acid: A Technical Guide to its Natural Origin and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-seco-Olean-12-en-4-ol-3,28-dioic acid is a naturally occurring seco-triterpenoid that has garnered interest within the scientific community. As a member of the oleanane (B1240867) family of triterpenes, this compound possesses a unique structural modification in its A-ring, a feature that distinguishes it from more common pentacyclic triterpenoids. This technical guide provides a comprehensive overview of the natural origin of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid, alongside a detailed examination of the experimental protocols for its isolation and characterization. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid is presented in the table below. This data is essential for its extraction, purification, and handling.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₈O₅ | [1] |
| Molecular Weight | 488.70 g/mol | [1] |
| CAS Number | 182249-69-0 | [1][2] |
| Appearance | Powder | [2] |
| Purity | ≥98% (Commercially available) | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [1] |
| Storage | Store protected from air and light, refrigerated or frozen (2-8 °C) | [2] |
Natural Origin
3,4-seco-Olean-12-en-4-ol-3,28-dioic acid has been identified and isolated from a plant belonging to the Asteraceae family.
Plant Source
The primary natural source of this compound is the roots of Ligularia intermedia.[1][3] This plant species is a member of the genus Ligularia, which is known to be a rich source of various terpenoids. The isolation of this seco-triterpenoid was first reported in a 1997 study published in the journal Planta Medica.[3]
Isolation Methodology
The isolation of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid from its natural source involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocol is based on the seminal work by Ma, Shi, and Jia, supplemented with general principles of triterpenoid (B12794562) isolation.
Experimental Protocol
1. Plant Material Collection and Preparation:
-
The roots of Ligularia intermedia are collected and authenticated.
-
The plant material is thoroughly washed, air-dried in the shade, and then coarsely powdered using a mechanical grinder.
2. Extraction:
-
The powdered root material is subjected to exhaustive extraction with a suitable organic solvent, typically ethanol (B145695) or methanol, at room temperature or under reflux.
-
The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
3. Fractionation:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol. This step aims to separate compounds based on their polarity. The acidic nature of the target compound suggests it would likely partition into the more polar organic fractions.
4. Chromatographic Purification:
-
The fraction containing the target compound is subjected to repeated column chromatography over silica (B1680970) gel.
-
A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and a visualizing agent (e.g., vanillin-sulfuric acid spray followed by heating).
-
Fractions showing the presence of the desired compound are pooled and further purified by preparative TLC or repeated column chromatography until a pure compound is obtained.
5. Structure Elucidation:
-
The structure of the isolated 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid is confirmed through extensive spectroscopic analysis, including:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To determine the proton environment in the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number and types of carbon atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl and carboxyl groups.
-
Isolation Workflow Diagram
Caption: A generalized workflow for the isolation of 3,4-seco-Olean-12-en-4-ol-3,28-dioic acid.
Spectroscopic Data
| Spectroscopic Technique | Key Observations |
| ¹H NMR | Signals corresponding to olefinic protons, methyl groups, and protons adjacent to hydroxyl and carboxyl groups. |
| ¹³C NMR | Resonances for 30 carbon atoms, including those of two carboxyl groups, a hydroxyl-bearing carbon, and olefinic carbons. |
| Mass Spectrometry | A molecular ion peak consistent with the molecular formula C₃₀H₄₈O₅. |
| IR Spectroscopy | Absorption bands indicating the presence of hydroxyl (-OH) and carboxylic acid (C=O and -OH) functional groups. |
Conclusion
3,4-seco-Olean-12-en-4-ol-3,28-dioic acid is a unique seco-triterpenoid naturally occurring in the roots of Ligularia intermedia. Its isolation requires a systematic approach involving solvent extraction and multi-step chromatographic purification. The detailed experimental protocols and structural data provided in this guide serve as a foundational resource for scientists and researchers interested in exploring the chemical and biological properties of this intriguing natural product. Further investigation into its pharmacological activities could pave the way for its potential application in drug development.
